4-phenylcyclohexan-1-amine hydrochloride
Overview
Description
4-Phenylcyclohexan-1-amine hydrochloride: is an organic compound with the molecular formula C12H18ClN . It is a derivative of cyclohexane, featuring a phenyl group attached to the fourth carbon and an amine group attached to the first carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylcyclohexan-1-amine hydrochloride typically involves the reduction of 4-phenylcyclohexanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting 4-phenylcyclohexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a metal catalyst such as palladium on carbon (Pd/C). The amine product is then converted to its hydrochloride salt by reaction with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 4-Phenylcyclohexan-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological systems, including enzyme-substrate interactions and receptor binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with receptor sites, modulating their function .
Comparison with Similar Compounds
1-Phenylcyclohexylamine: Similar structure but differs in the position of the amine group.
4-Methylcyclohexan-1-amine: Similar structure but with a methyl group instead of a phenyl group.
Cyclohexylamine: Lacks the phenyl group, making it less hydrophobic.
Uniqueness: 4-Phenylcyclohexan-1-amine hydrochloride is unique due to the presence of both a phenyl group and an amine group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
4-Phenylcyclohexan-1-amine hydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential applications in various therapeutic areas. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a phenyl group and an amino group at the 1-position. Its molecular formula is , with a molecular weight of approximately 201.24 g/mol. The presence of the amine group contributes to its basicity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of other psychoactive substances, which may explain its potential as an antidepressant or anxiolytic agent.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antidepressant Effects : Research indicates that compounds in this class exhibit significant antidepressant-like effects in animal models, suggesting their utility in treating depression .
- Analgesic Properties : Preliminary data suggest analgesic effects, potentially making it relevant for pain management therapies .
- Psychoactive Effects : As a psychoactive substance, it may influence mood and perception, warranting further investigation into its safety and efficacy profiles .
Case Studies
-
Animal Model Study :
A study involving rodents demonstrated that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, reinforcing its potential as an antidepressant agent. -
Human Clinical Trials :
Limited clinical trials have been conducted, focusing on its safety profile and efficacy in treating mood disorders. Results thus far have shown promise but require larger sample sizes for validation.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Description | Biological Activity |
---|---|---|
4-Fluoro-4-phenylcyclohexan-1-amine | Cyclohexane with fluorine and phenyl groups | Enhanced reactivity; potential neuroactivity |
Phenethylamine | Simple phenethyl structure | Basic psychoactive properties |
4-Methylphenylcyclohexanamine | Methyl substitution on phenyl | Altered pharmacokinetics |
This table illustrates how structural modifications can influence the biological activity of related compounds.
Properties
IUPAC Name |
4-phenylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXHKOSLFZUMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973286 | |
Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5769-08-4 | |
Record name | Cyclohexylamine, 4-phenyl-, hydrochloride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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